Manganese(II) selenide

説明

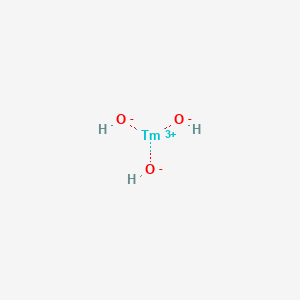

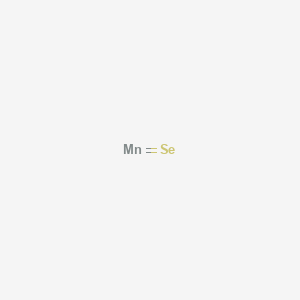

Manganese(II) selenide is an inorganic compound with the chemical formula MnSe . It exists in three different polymorphs: the stable α-phase, the metastable γ-phase (wurtzite type), and unstable β phase (zincblende type) .

Chemical Reactions Analysis

Manganese(II) selenide shows efficient oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) activity in an alkaline medium . The catalytic activity could be further enhanced by using multiwalled carbon nanotubes (MWCNTs) which increases the charge transfer and electronic conductivity of the catalyst composite .

科学的研究の応用

Magnetic Field Effects

Manganese selenide nanoparticles synthesized under magnetic fields ranging from 0 to 800 gauss have been studied for their optical, electrical, and magnetic properties . The study found that the morphology of the synthesized MnSe changed with the strength of the magnetic field. For instance, in the absence of a magnetic field, MnSe nanorods were observed, but as the field strength increased, the morphology altered from nanorods to cubes .

Optical and Electrical Properties

The optical and electrical properties of MnSe are of significant interest. The energy gap of the synthesized compounds increased with the increase of the magnetic field . These properties make MnSe crucial in superconductors, photocatalysts, semiconductors, supercapacitors, fuel cells, and thermoelectric materials .

Electrocatalysis

Manganese selenide has been identified as a highly active bifunctional electrocatalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in an alkaline medium . The MnSe@MWCNT catalyst composite exhibits a very low overpotential of 290 mV at 10 mA cm −2, outperforming state-of-the-art RuO2 as well as other oxide-based electrocatalysts .

Fuel Cells

Manganese selenide-based catalysts have shown high degree of methanol tolerance, showing no degradation of catalyst performance in the presence of copious quantities of methanol . This makes them attractive for use in direct methanol fuel cells .

Energy Storage

Manganese selenide has been used in the design and optimization of cathode materials in aqueous zinc-ion batteries . This research contributes to the advancement of these batteries for practical applications .

Nanotechnology

The study of MnSe at the nanoscale is crucial to characterize the microstructure, focusing on particle size and microstrain . Lattice strain can significantly impact and control the optical, electrical, and mechanical properties of nanoparticles .

Safety and Hazards

作用機序

Target of Action

MnSe has been identified as a highly active bifunctional electrocatalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) . These reactions are crucial in sustainable energy conversion, making MnSe a cost-effective catalyst in this field .

Mode of Action

MnSe interacts with its targets (ORR and OER) in an alkaline medium . The catalytic activity of MnSe can be enhanced by using multiwalled carbon nanotubes (MWCNTs), which increase the charge transfer and electronic conductivity of the catalyst composite .

Biochemical Pathways

MnSe’s action on the ORR and OER pathways leads to efficient energy conversion . The compound’s interaction with these pathways results in a low overpotential and quick transport of reactant species at the electrode interface .

Pharmacokinetics

MnSe is insoluble in water , which may affect its absorption and distribution.

Result of Action

The action of MnSe leads to efficient electrocatalytic activity for both ORR and OER . Notably, MnSe exhibits a high degree of methanol tolerance, showing no degradation of catalyst performance in the presence of methanol . This makes MnSe outperform other state-of-the-art catalysts like Pt .

Action Environment

The action, efficacy, and stability of MnSe are influenced by the environmental conditions. For instance, MnSe shows efficient OER and ORR activity in an alkaline medium . Furthermore, the catalyst composite exhibits exceptional functional and compositional stability after a prolonged period of continuous operation in an alkaline medium .

特性

IUPAC Name |

selanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIFUDKSVBLGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014377 | |

| Record name | Manganese(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(II) selenide | |

CAS RN |

1313-22-0 | |

| Record name | Manganese selenide (MnSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC378352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Manganese selenide (MnSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。